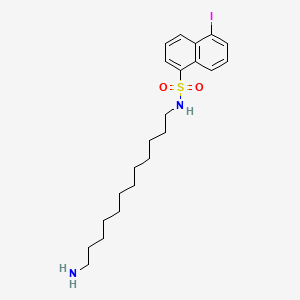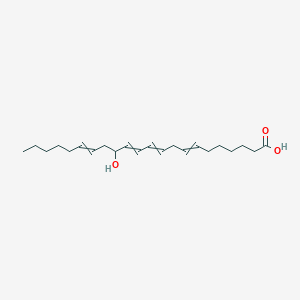![molecular formula C12H14N4O2S B14337665 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine CAS No. 106003-92-3](/img/structure/B14337665.png)
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is an organic compound with the molecular formula C12H13N3O2S This compound is characterized by the presence of both amine and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 1,4-diaminobenzene. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-aminobenzenesulfonyl chloride+1,4-diaminobenzene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with an acetyl group instead of an amine group.
Acetanilide, 4’-sulfanilyl-: Contains a sulfonamide group but with different substituents on the aromatic rings.
N-Acetyldapsone: Another sulfonamide derivative with different functional groups.
Uniqueness
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine is unique due to its combination of amine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
106003-92-3 |
|---|---|
Formule moléculaire |
C12H14N4O2S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine |
InChI |
InChI=1S/C12H14N4O2S/c13-9-1-5-11(6-2-9)15-19(17,18)16-12-7-3-10(14)4-8-12/h1-8,15-16H,13-14H2 |
Clé InChI |
XDMCXFXUWGWRLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NS(=O)(=O)NC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


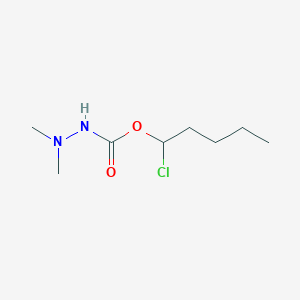
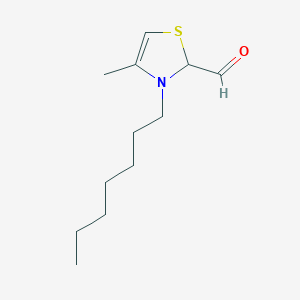
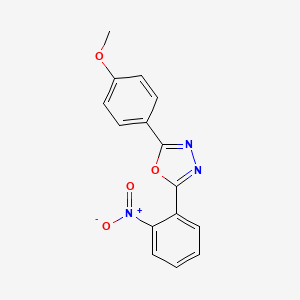
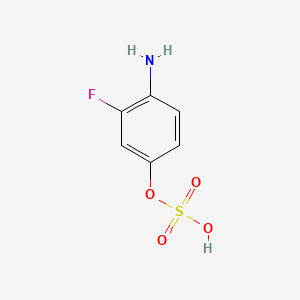
![2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14337616.png)

![Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide](/img/structure/B14337633.png)

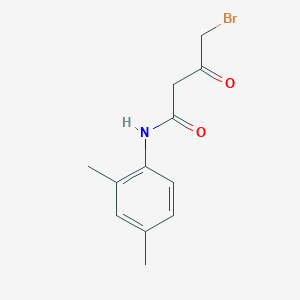

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
